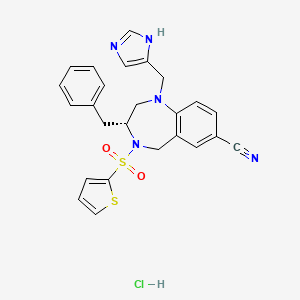

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride

描述

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride is a potent and selective inhibitor of the enzyme farnesyltransferase. This compound has shown significant potential in preclinical studies as an antitumor agent due to its ability to induce apoptosis in various cancer cell lines. It has been studied for its effects on different types of cancer, including colon, ovarian, pancreatic, lung, and bladder carcinomas .

准备方法

The synthesis of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride involves several steps, starting with the preparation of the core tetrahydrobenzodiazepine structure. The synthetic route typically includes the following steps:

Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

Introduction of the imidazole group: The imidazole group is introduced through a series of reactions, including alkylation and cyclization.

Final modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

化学反应分析

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Structure and Composition

The molecular formula of BMS-214662 is , with a molecular weight of approximately 493.61 g/mol. The compound features a complex structure that includes a benzodiazepine core with various substituents that contribute to its biological activity.

Pharmacological Studies

BMS-214662 has been primarily investigated for its role in modulating G protein-coupled receptors (GPCRs). These receptors are crucial in various physiological processes and are common targets for drug discovery. BMS-214662 has shown promise in:

Clinical Trials

BMS-214662 has been evaluated in clinical settings for conditions such as:

- Childhood Myelodysplastic Syndromes : Clinical trials have assessed the efficacy of BMS-214662 in treating this hematological disorder, with varying results regarding its effectiveness and safety profile .

- Refractory Anemia : The compound's application in managing refractory anemia highlights its potential role in hematology .

Mechanistic Insights

Research has delved into the mechanisms by which BMS-214662 exerts its effects, particularly focusing on:

- Signal Transduction Pathways : Investigations into how BMS-214662 influences intracellular signaling cascades have revealed insights into its pharmacodynamics .

- Synergistic Effects with Inflammation : Some studies suggest that the presence of inflammation can enhance the drug's effects, indicating a complex interaction between the drug and the immune response .

Table 1: Summary of Pharmacological Effects

Table 2: Clinical Trial Overview

| Trial Phase | Condition | Status |

|---|---|---|

| Phase I | Childhood Myelodysplastic Syndromes | Ongoing |

| Phase II | Refractory Anemia | Completed |

Case Study 1: Antitumor Activity

In vitro studies demonstrated that BMS-214662 induces apoptosis in specific cancer cell lines, suggesting a mechanism of action that warrants further exploration. This activity was linked to the modulation of apoptotic pathways, potentially offering a new avenue for cancer therapy.

Case Study 2: Neuropharmacological Potential

A preliminary study indicated that BMS-214662 may enhance cognitive function in animal models of neurodegeneration. The findings suggest that further investigation into its neuroprotective properties could lead to new treatments for conditions like Alzheimer's disease.

作用机制

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the post-translational modification of Ras proteins. By inhibiting this enzyme, this compound prevents the farnesylation of Ras proteins, thereby disrupting their ability to associate with the inner plasma membrane and transduce signals within the cell. This leads to the induction of apoptosis in cancer cells, as well as the inhibition of cell growth and proliferation .

相似化合物的比较

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride is unique among farnesyltransferase inhibitors due to its potent apoptotic activity and broad-spectrum antitumor effects. Similar compounds include:

SCH-66336: A farnesyltransferase inhibitor with distinct pharmacological properties and clinical applications.

This compound stands out due to its robust cell-selective cytotoxic activity and ability to induce apoptosis in a wide range of cancer cell lines .

生物活性

The compound (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile; hydrochloride is a novel benzodiazepine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring. The specific substitutions at various positions enhance its biological activity. The presence of the imidazole and thiophene moieties contributes to its pharmacological profile.

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system. They enhance the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), leading to anxiolytic, sedative, and muscle relaxant effects. Research indicates that this compound may selectively target specific GABA receptor subtypes, which could lead to a more favorable side effect profile compared to traditional benzodiazepines .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological effects of this compound through various experimental models:

- Anxiolytic Effects : In a study involving animal models of anxiety, administration of the compound resulted in a significant reduction in anxiety-like behaviors compared to controls. This effect was associated with alterations in plasma cortisol levels and behavioral agitation metrics .

- Sedative Properties : A comparative analysis with traditional benzodiazepines indicated that this compound produces sedative effects without rapid tolerance development. This characteristic is crucial for chronic treatment scenarios where tolerance can diminish therapeutic efficacy .

- Antinociceptive Activity : The compound was tested in models for pain relief, showing promising results in reducing hyperalgesia. This suggests potential applications in treating pain disorders without the sedative side effects common to many benzodiazepines .

- Anti-inflammatory Effects : The anti-inflammatory activity was evaluated using in vitro assays, revealing that the compound significantly reduced pro-inflammatory cytokine production. This positions it as a potential therapeutic agent for inflammatory diseases .

属性

IUPAC Name |

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPFLNDUCNNGPS-GNAFDRTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195981-08-9 | |

| Record name | BMS-214662 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195981089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-214662 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZRT8VWQ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。